Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate
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Description
“Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular weight of 279.29 . It is a derivative of benzo[b]thiophene, a class of compounds that have been of interest to scientists due to their potential biological activity .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate”, often involves heterocyclization of various substrates . Several methods have been developed for the synthesis of thiophene derivatives, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, a microwave-assisted synthesis of a similar compound, “Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate”, involved the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine .Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate” can be represented by the InChI code: 1S/C13H10FNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
“Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate” is a solid compound . Its InChI code is 1S/C13H10FNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16) .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate, focusing on six unique fields:
Pharmaceutical Applications
Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic properties. Thiophene derivatives, in general, have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This specific compound could be explored for its potential as a lead molecule in the development of new drugs targeting various diseases.
Organic Electronics
Thiophene-based compounds are well-known for their applications in organic electronics. Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate could be utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Its unique structural properties may enhance the performance and stability of these electronic devices.
Material Science
In material science, thiophene derivatives are used as building blocks for the synthesis of advanced materials. This compound could be employed in the design of novel polymers and nanomaterials with specific properties such as conductivity, flexibility, and thermal stability . These materials have potential applications in various industries, including electronics, aerospace, and automotive.
Chemical Sensors
Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate can be used in the development of chemical sensors. Thiophene-based compounds are known for their sensitivity to various analytes, making them suitable for use in sensors for detecting gases, ions, and other chemical substances . These sensors can be applied in environmental monitoring, industrial processes, and healthcare diagnostics.
Catalysis
Thiophene derivatives have been studied for their catalytic properties in various chemical reactions. This compound could serve as a catalyst or a catalyst precursor in organic synthesis, facilitating reactions such as cross-coupling, oxidation, and polymerization . Its unique structure may provide specific advantages in terms of selectivity and efficiency.
Photovoltaic Devices
In the field of renewable energy, thiophene-based compounds are explored for their use in photovoltaic devices, such as organic solar cells. Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate could be investigated for its potential to improve the efficiency and stability of these devices . Its electronic properties may enhance light absorption and charge transport, leading to better performance.
Biological Imaging
This compound could also find applications in biological imaging. Thiophene derivatives have been used as fluorescent probes and imaging agents due to their ability to emit light upon excitation . Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate could be modified to enhance its fluorescence properties, making it useful for imaging biological tissues and cells.
Drug Delivery Systems
Finally, Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate could be explored for its potential in drug delivery systems. Thiophene-based compounds can be used to design drug carriers that improve the solubility, stability, and bioavailability of therapeutic agents . This compound could be incorporated into nanoparticles, liposomes, or other delivery vehicles to enhance the delivery of drugs to specific targets in the body.
properties
IUPAC Name |
methyl 3-[(2-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)19-16(20)10-6-2-4-8-12(10)18/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIPLGHCJBRKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate |
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